Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate
Description
Properties
CAS No. |
4025-87-0 |
|---|---|
Molecular Formula |
C6H13N2NaO3S3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1 |
InChI Key |
FIHOAQLQPBSOEZ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted carbazates .
Scientific Research Applications
Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological activities.
Comparison with Similar Compounds
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbamate
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazone
Comparison: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific sulfonate and dithiocarbazate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .
Biological Activity
Overview of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate
Chemical Structure and Properties
this compound is a synthetic compound belonging to the class of dithiocarbazates. It is characterized by its sulfonate group, which enhances its solubility in water and biological fluids. This property is significant for its potential applications in biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its antioxidant, antimicrobial, and anticancer properties:
- Antioxidant Activity : Dithiocarbazates are known for their ability to scavenge free radicals. Studies have shown that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. It appears to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Table: Biological Activities
Case Studies
- Antioxidant Study : A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as a protective agent against oxidative damage.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth, highlighting its potential as an antimicrobial agent.
- Cancer Research : In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability, indicating its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
